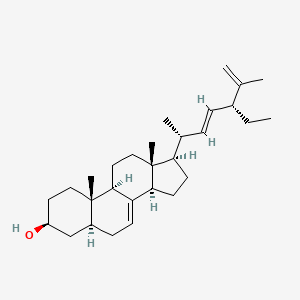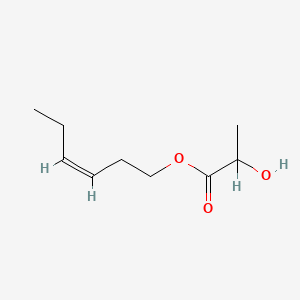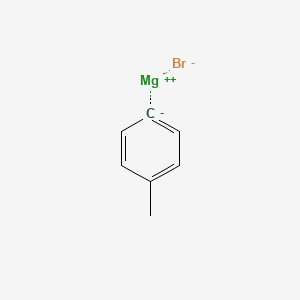
Magnesium, bromo(4-methylphenyl)-
Overview
Description
“Magnesium, bromo(4-methylphenyl)-” is a chemical compound with the CAS number 4294-57-9 . It is a Grignard reagent, which are a class of organomagnesium compounds commonly used in organic synthesis .
Synthesis Analysis
The synthesis of “Magnesium, bromo(4-methylphenyl)-” typically involves the Grignard reaction, which is a reaction between an alkyl halide and magnesium metal in anhydrous ether . The carbon atom of the Grignard reagent can function as both a strong base and a strong nucleophile .Molecular Structure Analysis
The molecular structure of “Magnesium, bromo(4-methylphenyl)-” consists of a magnesium atom bonded to a bromine atom and a 4-methylphenyl group . The exact molecular formula is yet to be confirmed.Chemical Reactions Analysis
As a Grignard reagent, “Magnesium, bromo(4-methylphenyl)-” is highly reactive. It can participate in a wide variety of reactions, including coupling reactions with unreacted bromobenzene and Grignard reagent .Scientific Research Applications
Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) Spectroscopy has been utilized to study the structure of butenylmagnesium bromide derivatives. Crotyl bromide and α-methylallyl bromide react with magnesium to yield butenyl Grignard reagents, showcasing the utility of magnesium in synthesizing complex organic structures and understanding their conformation through NMR spectroscopy (Nordlander, Young, & Roberts, 1961).
pi-Cation Radicals and Dications of Metalloporphyrins
Magnesium has been studied for its role in the reversible oxidation of metalloporphyrins, such as zinc tetraphenylporphyrin and magnesium octaethylporphyrin. These studies illuminate magnesium's potential in redox chemistry, particularly in processes that mimic natural photosynthetic and metabolic pathways, demonstrating its applications in understanding and harnessing biological energy transfer mechanisms (Fajer, Borg, Forman, Dolphin, & Felton, 1970).
Organosilicon Polymer Synthesis
Magnesium reagents have been applied in the synthesis of polymeric organosilicon systems. The treatment of (4-bromophenyl)diethoxymethylsilane with magnesium yields various polyphenylene polymers, illustrating magnesium's utility in polymer chemistry for developing materials with specific thermal and chemical properties (Ohshita, Yamashita, Hiraoka, Shinpo, Kunai, & Ishikawa, 1997).
Ring Opening of Cyclic Sulfamidates
In organic synthesis, magnesium reagents are used for the regioselective ring opening of cyclic primary and secondary N-Boc sulfamidates, providing a method to extend the scope of reactions applicable to the synthesis of complex organic molecules. This demonstrates magnesium's role in enhancing the versatility of synthetic organic chemistry (Hebeisen, Weiss, Alker, & Staempfli, 2011).
Antioxidant and Antifungal Activities of Magnesium Complexes
Research into magnesium(II) complexes has uncovered their promising antioxidant and antifungal activities. This area of study highlights magnesium's potential in biomedical applications, particularly in developing therapeutic agents (Amiri, Taheur, Chevreux, Rodrigues, Dorcet, Lemercier, & Nasri, 2021).
Safety and Hazards
Mechanism of Action
Target of Action
p-Tolylmagnesium Bromide, also known as Magnesium, bromo(4-methylphenyl)- or 4-Methylphenylmagnesium bromide, is a common Grignard reagent . The primary targets of p-Tolylmagnesium Bromide are the electrophilic carbon atoms in carbonyl groups. The compound is often used in organic synthesis for the formation of new carbon-carbon bonds.
Mode of Action
p-Tolylmagnesium Bromide interacts with its targets through a mechanism known as nucleophilic addition. The negatively charged carbon atom in the p-Tolylmagnesium Bromide molecule attacks the electrophilic carbon in the carbonyl group, leading to the formation of a new carbon-carbon bond .
Biochemical Pathways
The action of p-Tolylmagnesium Bromide affects the biochemical pathway of carbonyl addition. This can lead to the formation of various downstream products, including alcohols, ketones, and other organic compounds, depending on the specific reactants and reaction conditions .
Pharmacokinetics
Instead, its reactivity and effectiveness are influenced by factors such as concentration, temperature, and the presence of other substances in the reaction mixture .
Result of Action
The molecular and cellular effects of p-Tolylmagnesium Bromide’s action are primarily seen in the formation of new organic compounds. By forming new carbon-carbon bonds, p-Tolylmagnesium Bromide enables the synthesis of a wide range of organic molecules, which can have various applications in pharmaceuticals, materials science, and other fields .
Action Environment
The action, efficacy, and stability of p-Tolylmagnesium Bromide are significantly influenced by environmental factors. For instance, Grignard reagents like p-Tolylmagnesium Bromide are sensitive to moisture and must be handled under anhydrous conditions. Additionally, the temperature and solvent used can also impact the reaction .
Properties
IUPAC Name |
magnesium;methylbenzene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7.BrH.Mg/c1-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVUQKCCKUOSAEV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[C-]C=C1.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70884056 | |
| Record name | Magnesium, bromo(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4294-57-9 | |
| Record name | Magnesium, bromo(4-methylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Magnesium, bromo(4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70884056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bromo(4-methylphenyl)magnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


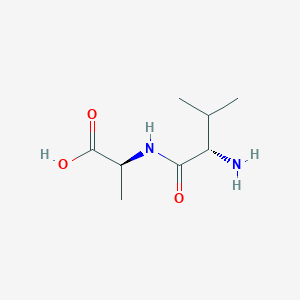
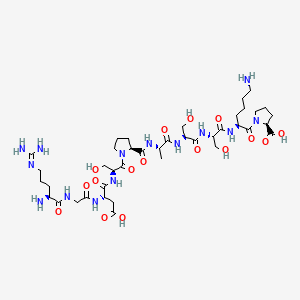


![(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-hydrazine](/img/structure/B1587952.png)
![1-[4-(2-Furyl)phenyl]ethanone](/img/structure/B1587954.png)


